

A Technical Guide to Ethyl 3-bromopropanoate: Commercial Availability, Purity, and Synthetic Protocols

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Compound of Interest

Compound Name: Ethyl 3-bromopropanoate

Cat. No.: B166144

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromopropanoate (CAS No. 539-74-2) is a versatile bifunctional molecule widely employed as a key intermediate in organic synthesis. Its utility stems from the presence of both an ester and a reactive bromine atom, allowing for a variety of chemical transformations. This technical guide provides an in-depth overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and drug development.

Commercial Availability and Purity

Ethyl 3-bromopropanoate is readily available from a multitude of chemical suppliers. The typical purity of commercially available **Ethyl 3-bromopropanoate** ranges from 97% to over 99%. The most common analytical method cited by suppliers for purity assessment is gas chromatography (GC).

Below is a summary of representative commercial suppliers and their stated purity levels.

Supplier	Stated Purity	Analytical Method
Sigma-Aldrich	98%	-
Tokyo Chemical Industry (TCI)	>98.0%	GC
Simson Pharma Limited	High Quality	Certificate of Analysis provided
Synthonix	98%	-
Key Organics	>97%	-
ChemicalBook	98%, 99%	-
Guidechem	95%, 98%, 99%	-
Chemsavers	98% (97.5% minimum)	Gas Liquid Chromatography
CDH Fine Chemical	98%	-

Physicochemical Properties

Property	Value
Molecular Formula	C ₅ H ₉ BrO ₂
Molecular Weight	181.03 g/mol [1]
Appearance	Clear colorless to pale yellow liquid[1]
Boiling Point	135-136 °C/50 mmHg[1]
Density	1.412 g/mL at 25 °C[1]
Refractive Index	n ₂₀ /D 1.452[1]
Solubility	Soluble in water, alcohol, chloroform, and benzene[1]

Synthesis of Ethyl 3-bromopropanoate

There are two primary synthetic routes to **Ethyl 3-bromopropanoate**: the esterification of 3-bromopropionic acid and the hydrobromination of ethyl acrylate.[2]

Method 1: Esterification of 3-Bromopropionic Acid

This classic method involves the reaction of 3-bromopropionic acid with ethanol in the presence of an acid catalyst.

Materials:

- 3-Bromopropionic acid
- Ethanol (95%)
- p-Toluenesulfonic acid (catalyst)
- Benzene (or another suitable water-azeotroping solvent)
- 5% Sodium bicarbonate solution
- Water

Procedure:

- In a round-bottom flask equipped with a condenser and a Dean-Stark trap (or a water separator), combine 3-bromopropionic acid and ethanol in a 1:1.5 molar ratio.^[1]
- Add benzene to the flask, approximately twice the volume of the reactants.^[1]
- Add a catalytic amount of p-toluenesulfonic acid (e.g., 1.2 g for a reaction at the scale of 100 mL of ethanol and corresponding acid).^[1]
- Heat the mixture to reflux (approximately 80 °C) and continue for about 3.5 hours, or until no more water is collected in the separator.^[1]
- After cooling, evaporate the solvent under reduced pressure.^[1]
- Wash the residue with a 5% sodium bicarbonate solution (20 mL) and then with water (50 mL).^[1]
- Purify the crude product by distillation under reduced pressure to obtain **Ethyl 3-bromopropanoate**. A yield of approximately 94.7% with a purity of 98.49% has been

reported for this method.^[1]

A potential impurity from this reaction is the high-boiling residue, which may consist of ethyl hydracrylate.^[3]

Method 2: Hydrobromination of Ethyl Acrylate

This method involves the anti-Markovnikov addition of hydrogen bromide (HBr) to ethyl acrylate.^[2]

Materials:

- Ethyl acrylate
- Anhydrous Hydrogen Bromide (gas or generated in situ)
- Anhydrous ether (solvent)
- Hydroquinone (inhibitor)

Procedure:

- Dissolve ethyl acrylate in anhydrous ether in a round-bottom flask.
- Add a small amount of hydroquinone to inhibit polymerization.
- Cool the flask in an ice bath.
- Bubble anhydrous hydrogen bromide gas through the solution.
- Allow the reaction mixture to stand for several hours at room temperature.
- Remove the ether by distillation.
- Purify the residue by distillation under reduced pressure.

One-Pot Synthesis from Ethyl Acrylate and Acetyl Bromide

A patented method describes a one-pot synthesis where acetyl bromide reacts with an alcohol solvent to generate HBr in situ, which then reacts with ethyl acrylate.^[4] This method avoids the handling of gaseous HBr.

Analytical Methods for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **Ethyl 3-bromopropanoate** and identifying any potential impurities. While a specific, standardized method for this compound is not readily available in the public domain, a general protocol can be adapted from methods for similar compounds.

- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness), is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.
- Mass Spectrometer:
 - Transfer line temperature: 280 °C.
 - Ion source temperature: 230 °C.
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 35-300.

Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks. Impurities can be identified by comparing their mass spectra to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

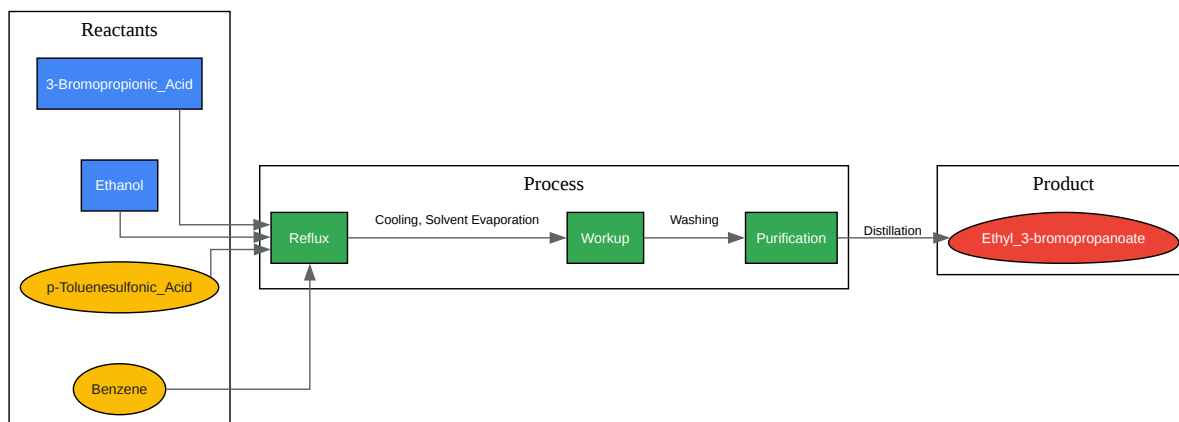
^1H NMR and ^{13}C NMR spectroscopy are invaluable for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities. The ^1H NMR spectrum of **Ethyl 3-bromopropanoate** is characterized by a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and two triplets for the two methylene groups of the propanoate chain.

Karl Fischer Titration

The water content in **Ethyl 3-bromopropanoate** can be accurately determined using Karl Fischer titration.^{[5][6]} This is particularly important as water can affect the stability and reactivity of the compound. Both volumetric and coulometric methods can be employed, depending on the expected water content.^[6]

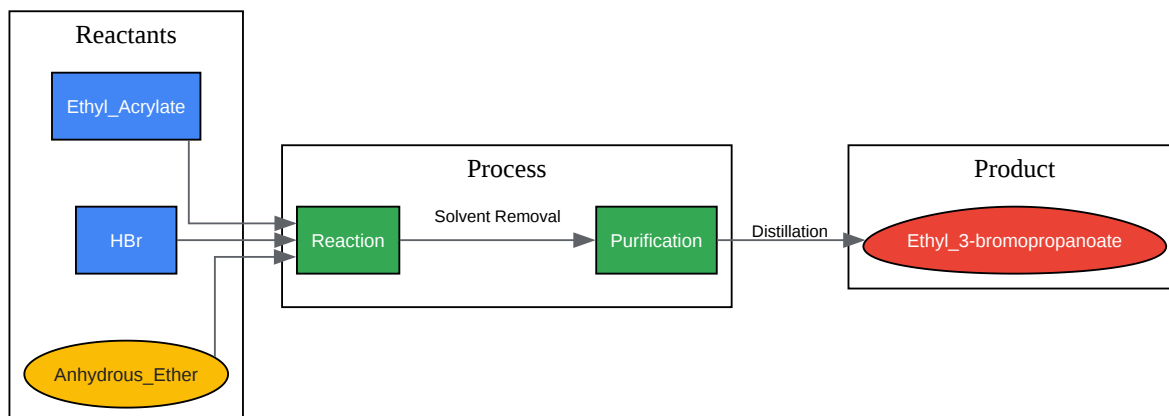
Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.



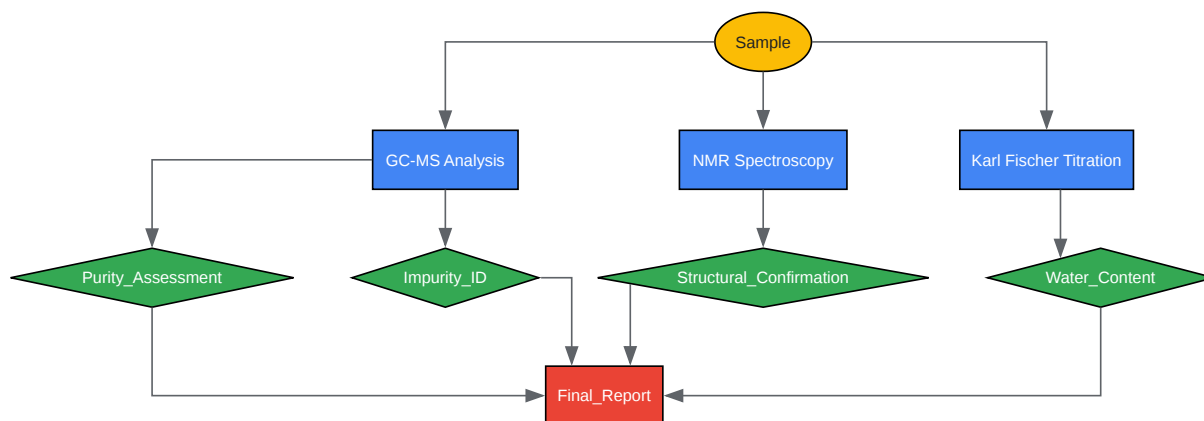
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Caption: Workflow for the synthesis of **Ethyl 3-bromopropionate** via esterification.



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Caption: Workflow for the synthesis of **Ethyl 3-bromopropionate** via hydrobromination.



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Caption: Comprehensive workflow for the purity analysis of **Ethyl 3-bromopropionate**.

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